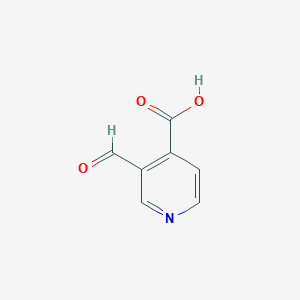

3-Formylisonicotinic acid

Description

3-Formylisonicotinic acid (systematic name: 3-formylpyridine-4-carboxylic acid) is a substituted pyridine derivative featuring a carboxylic acid group at position 4 and a formyl group at position 3 of the aromatic ring. Its molecular formula is C₇H₅NO₃, with a molecular weight of 155.12 g/mol. This compound is structurally significant due to its dual functional groups, which enable diverse reactivity in organic synthesis, particularly in pharmaceutical intermediates and coordination chemistry.

Properties

Molecular Formula |

C7H5NO3 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

3-formylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H5NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-4H,(H,10,11) |

InChI Key |

MJDLPJNGJLBNJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formylisonicotinic acid can be synthesized through several methods. One common approach involves the formylation of isonicotinic acid using formylating agents such as formic acid or formamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The choice of solvents, catalysts, and purification techniques can also be optimized to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Formylisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C to room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 3-Carboxyisonicotinic acid.

Reduction: 3-Hydroxymethylisonicotinic acid.

Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Formylisonicotinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to isonicotinic acid allows it to interact with enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications. It has shown promise in the development of anti-tuberculosis agents due to its structural resemblance to isoniazid, a well-known anti-tuberculosis drug.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of 3-formylisonicotinic acid is primarily related to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various molecular targets and pathways, including those involved in bacterial cell wall synthesis and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-formylisonicotinic acid with key analogs, emphasizing structural variations, physicochemical properties, and applications:

Key Observations:

Functional Group Positioning: The formyl group in this compound (position 3) contrasts with its placement in 5-formylfuran-3-carboxylic acid (position 5), altering electronic effects and reactivity. The electron-withdrawing nature of the formyl group in pyridine derivatives enhances electrophilic substitution at adjacent positions . Fluorine substitution (e.g., in Methyl 3-fluoro-2-formylisonicotinate) increases metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in medicinal chemistry .

Physicochemical Properties: Molecular weight: this compound (155.12 g/mol) is heavier than 3-aminopyridine-4-carboxylic acid (138.13 g/mol) due to the formyl group replacing an amine. Solubility: Carboxylic acid groups enhance water solubility, while formyl and aromatic substituents (e.g., fluorophenyl in ) reduce it, impacting bioavailability .

Reactivity and Applications: The formyl group in this compound facilitates condensation reactions (e.g., Schiff base formation), useful in synthesizing ligands for catalysis or bioactive molecules . Hydroxyl and amino derivatives (e.g., 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid) exhibit hydrogen-bonding capacity, critical for protein binding in drug design .

Research Findings and Pharmacological Relevance

- Drug Intermediate Potential: Compounds like this compound serve as precursors for antitubercular agents, leveraging the pyridine core’s ability to mimic nicotinamide structures in bacterial targets .

- Structural Mimicry : The formyl group’s similarity to aldehyde-bearing natural products (e.g., indole-3-carboxaldehyde in ) enables cross-reactivity in biosynthetic pathways .

- Safety Considerations : While direct toxicity data for this compound is unavailable, analogs like 5-formylfuran-3-carboxylic acid require precautions for skin/eye irritation and respiratory exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 3-Formylisonicotinic acid with high purity and yield?

- Methodological Answer : The synthesis typically involves formylation of isonicotinic acid derivatives using reagents like DMF (dimethylformamide) or Vilsmeier-Haack conditions. Key steps include protecting reactive functional groups (e.g., carboxylic acid) to avoid side reactions. For example, methyl ester protection followed by formylation at the 3-position and subsequent deprotection can yield the target compound. Characterization via HPLC and LC-MS is critical to confirm purity (>95%) and molecular identity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- FT-IR : Identify formyl (C=O stretch ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹) groups .

- NMR : Use ¹H/¹³C NMR to resolve tautomeric equilibria (e.g., keto-enol forms) in solution.

- X-ray crystallography : Determine solid-state conformation and hydrogen-bonding networks .

Q. What are the primary applications of this compound as a building block in heterocyclic chemistry?

- Methodological Answer : The formyl group enables Schiff base formation with amines, facilitating synthesis of:

- Metal-organic frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications.

- Pharmaceutical intermediates : React with hydrazines to form pyrazole derivatives, a common motif in drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) per OECD guidelines.

- Impurity profiles : Use orthogonal purification methods (e.g., preparative HPLC, recrystallization) to isolate active compounds.

- Computational validation : Perform QSAR (Quantitative Structure-Activity Relationship) modeling to correlate structural features with activity trends .

Q. What experimental strategies mitigate challenges in quantifying tautomeric forms of this compound in solution?

- Methodological Answer :

- Variable-temperature NMR : Monitor chemical shift changes to identify dominant tautomers.

- Solvent polarity studies : Compare equilibria in polar (DMSO) vs. non-polar (CDCl₃) solvents.

- DFT calculations : Predict tautomeric stability using Gaussian or ORCA software .

Q. How should researchers design experiments to study the stability of this compound under physiological conditions?

- Methodological Answer :

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and analyze degradation products via LC-MS.

- Thermal stability : Use TGA (thermogravimetric analysis) to assess decomposition temperatures.

- Light sensitivity : Conduct accelerated stability studies under UV/visible light exposure .

Q. What advanced techniques validate the coordination behavior of this compound in metal complexes?

- Methodological Answer :

- EXAFS (Extended X-ray Absorption Fine Structure) : Probe local metal-ligand bonding environments.

- EPR spectroscopy : Detect paramagnetic metal centers (e.g., Cu²⁺) in complexes.

- Single-crystal XRD : Resolve geometric isomerism and ligand denticity .

Methodological Frameworks for Research Design

Q. How can the FINER criteria improve experimental design for studies involving this compound?

- Methodological Answer : Apply the FINER framework:

- Feasible : Ensure access to specialized equipment (e.g., glovebox for air-sensitive reactions).

- Novel : Explore understudied derivatives (e.g., thioamide analogs).

- Ethical : Adhere to Green Chemistry principles (e.g., solvent recycling).

- Relevant : Align with SDGs (e.g., affordable healthcare catalysts) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioassays?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism.

- ANOVA with post-hoc tests : Compare IC₅₀ values across derivatives.

- Bootstrap resampling : Estimate confidence intervals for low-replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.